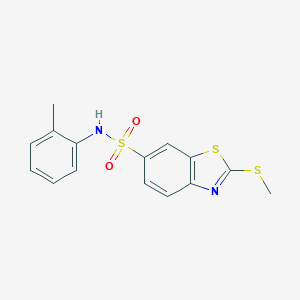

![molecular formula C18H19N3O4S B299589 3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)

3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as BZS, is a synthetic compound that has been extensively researched for its potential therapeutic applications. BZS belongs to the class of benzoxazine sulfonamide derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of BZS involves the inhibition of amyloid-beta aggregation and the modulation of neuroinflammation. BZS has been found to bind to amyloid-beta peptides and prevent their aggregation, thereby reducing the formation of toxic oligomers and fibrils. BZS also inhibits the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation. By reducing neuroinflammation, BZS promotes neuronal survival and function.

Biochemical and Physiological Effects:

BZS has been found to exhibit a range of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the modulation of neuroinflammation, and the improvement of cognitive function and memory. BZS has also been found to reduce oxidative stress and promote mitochondrial function, which are important factors in maintaining neuronal health.

Advantages and Limitations for Lab Experiments

One of the advantages of BZS is its high purity and stability, which makes it a suitable compound for further research. BZS has also been found to exhibit low toxicity in animal models, which is an important factor in the development of potential therapeutic agents. However, one of the limitations of BZS is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of BZS, including the optimization of its pharmacokinetic properties and the development of more efficient synthesis methods. Further studies are also needed to investigate the potential therapeutic applications of BZS in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the mechanism of action of BZS needs to be further elucidated to fully understand its neuroprotective properties.

Synthesis Methods

The synthesis of BZS involves the reaction of 3-(1-pyrrolidinyl)aniline with 2-hydroxybenzenesulfonamide in the presence of trifluoroacetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and triethylamine to yield BZS as a white solid. The synthesis of BZS has been optimized to achieve high yields and purity, making it a suitable compound for further research.

Scientific Research Applications

BZS has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that BZS exhibits neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease. BZS has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

Molecular Formula |

C18H19N3O4S |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

3-oxo-N-(3-pyrrolidin-1-ylphenyl)-4H-1,4-benzoxazine-6-sulfonamide |

InChI |

InChI=1S/C18H19N3O4S/c22-18-12-25-17-7-6-15(11-16(17)19-18)26(23,24)20-13-4-3-5-14(10-13)21-8-1-2-9-21/h3-7,10-11,20H,1-2,8-9,12H2,(H,19,22) |

InChI Key |

XHQPRHQADDIPPT-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

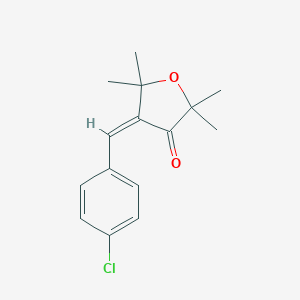

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299506.png)

![N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B299508.png)

![3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299509.png)

![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)

![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)

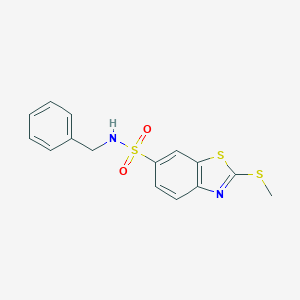

![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)

![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

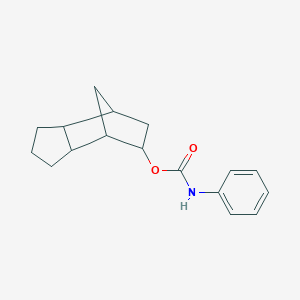

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)